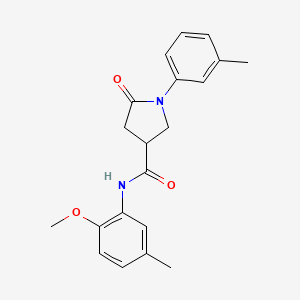

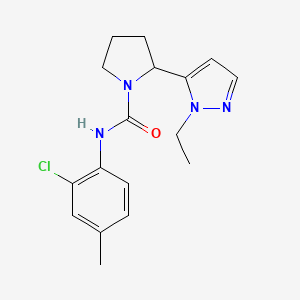

![molecular formula C18H19ClN2O5S B4583451 isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves coupling reactions and cyclization processes. For instance, the synthesis of chloro-4-nitrobenzeneazo derivatives, including those related to isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, typically utilizes coupling reactions of nitroaniline with phenols or similar components (Zhang Li, 2000). These methodologies highlight the importance of precise reactions in achieving the desired molecular framework.

Molecular Structure Analysis

The molecular structure of compounds in this category often features complex arrangements stabilized by hydrogen bonding and other intermolecular forces. The detailed analysis through X-ray diffraction and spectroscopy allows for the determination of their crystalline structure and electronic configuration, contributing to our understanding of their chemical behavior (سعید Menati et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves various reactions, including nitration, bromination, and interactions with amines. These reactions are pivotal in modifying the chemical structure to derive new compounds with potentially different properties and applications. For example, the reaction of benzo[b]thiophen derivatives with amines demonstrates the versatility of these compounds in undergoing transformations that lead to new chemical entities (F. Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, and solubility, are crucial for understanding their behavior in various environments and applications. These properties are determined through rigorous testing and analysis, providing insights into their stability, reactivity, and suitability for specific uses.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical reagents, define the practical applications of these compounds. Studies on their dissociation constants and reactions with metallic ions help in elucidating their chemical nature and potential uses in various industrial and research contexts (Zhang Li, 2000).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

SYNTHESIS OF LARGE-MEMBERED NITROGENOUS RING COMPOUNDS

- The synthesis of nitrogenous ring compounds, including derivatives starting from menthol, highlights the methodologies that could be applicable to the synthesis or modification of complex molecules like isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate. This research demonstrates techniques for introducing nitrogenous groups and modifying ring structures, potentially relevant for synthesizing or studying the compound of interest (Lu, 1956).

SYNTHESIS AND ANTIVIRAL EVALUATION OF CERTAIN DISUBSTITUTED BENZIMIDAZOLE RIBONUCLEOSIDES

- This research involves the synthesis of benzimidazole derivatives and their evaluation as antiviral agents. It details synthetic pathways that might be analogous or adaptable for the synthesis of compounds with specific functional groups, including nitro and chloro substituents, similar to those found in this compound. The methodologies could be relevant for designing derivatives with potential biological activities (Zou et al., 1996).

Potential Applications and Reactions

SYNTHESIS OF ALKYL ESTERS OF 4-AMINO-2-SULFAMOYLBENZOIC ACID

- Research on the synthesis of alkyl esters and their pharmacological activities suggests a pathway for introducing and modifying ester and amine functionalities. Such methodologies might offer insights into the functionalization of the thiophene ring or the incorporation of specific groups into molecules similar to the target compound, potentially hinting at routes for enhancing biological activity or solubility (Hamor & Janfaza, 1963).

DIAZO DERIVATIVES OF SUGARS

- The synthesis and reactions of diazo derivatives, including their photolysis and thermolysis, demonstrate advanced chemical transformations that could be applicable to modifying the structure of this compound. Such reactions may offer pathways for introducing new functional groups or altering existing ones to explore different scientific applications (Horton & Philips, 1972).

Propriétés

IUPAC Name |

propan-2-yl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O5S/c1-5-12-10(4)27-17(15(12)18(23)26-9(2)3)20-16(22)13-8-11(21(24)25)6-7-14(13)19/h6-9H,5H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSMWQXEBWECTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[(benzylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4583376.png)

![4-methyl-N-[2-methyl-4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4583378.png)

![2-(benzylthio)-3-(2-phenylethyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4583384.png)

![N-(4-methoxyphenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4583391.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4583419.png)

![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)

![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-2-furamide](/img/structure/B4583479.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)